molecular formula C21H17N3O5 B3550619 2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide

2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide

Cat. No.: B3550619
M. Wt: 391.4 g/mol
InChI Key: AWAISTREHCXIAO-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C23H21N3O6. This compound is part of the benzamide class, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide can be compared with other benzamide derivatives such as:

    N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

    2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide: Studied for its potential therapeutic applications.

    4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide: Investigated for its antioxidant properties.

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-29-17-11-9-14(10-12-17)20(25)23-19-8-3-2-7-18(19)21(26)22-15-5-4-6-16(13-15)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAISTREHCXIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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